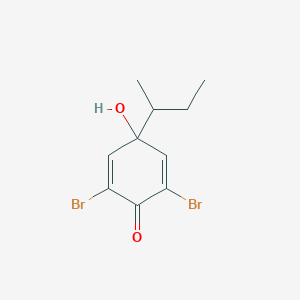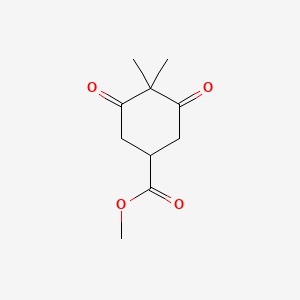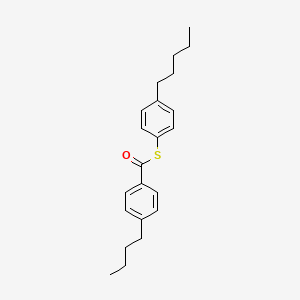![molecular formula C16H30O3Si B14592689 {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane CAS No. 61543-67-7](/img/structure/B14592689.png)
{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane is an organosilicon compound that features a cyclohexene ring substituted with a diethoxyprop-1-en-2-yl group and a trimethylsilyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Diethoxyprop-1-en-2-yl Group: This step involves the alkylation of the cyclohexene ring with a suitable alkylating agent.
Attachment of the Trimethylsilyl Ether: The final step involves the silylation of the hydroxyl group on the cyclohexene ring using a trimethylsilyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxyprop-1-en-2-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the cyclohexene ring, converting it to a cyclohexane ring.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or alkoxides (e.g., NaOEt) can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features may allow for interactions with biological macromolecules, making it a potential candidate for drug development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane involves its interaction with specific molecular targets. The diethoxyprop-1-en-2-yl group can undergo hydrolysis to form reactive intermediates that interact with enzymes or receptors. The trimethylsilyl ether group can be cleaved to release active hydroxyl groups, which can participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[3-(3,3-Dimethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane
- {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(triethyl)silane
- {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)germane
Uniqueness
The uniqueness of {[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural features provide versatility in synthetic chemistry, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61543-67-7 |
|---|---|
Molekularformel |
C16H30O3Si |
Molekulargewicht |
298.49 g/mol |
IUPAC-Name |
[3-(3,3-diethoxyprop-1-en-2-yl)cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H30O3Si/c1-7-17-16(18-8-2)13(3)14-10-9-11-15(12-14)19-20(4,5)6/h12,14,16H,3,7-11H2,1-2,4-6H3 |
InChI-Schlüssel |
XAJVGBHDYLHWSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=C)C1CCCC(=C1)O[Si](C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)






![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
